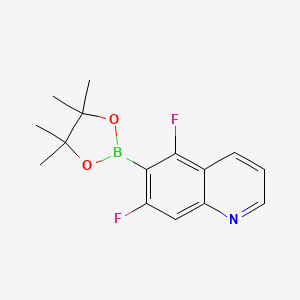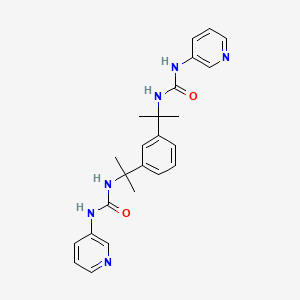![molecular formula C9H6FNO4 B12987309 Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12987309.png)
Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, it may inhibit certain enzymes or interact with specific receptors to exert its effects .
Comparison with Similar Compounds
Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate can be compared with other oxazole derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Indole derivatives: These compounds are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H6FNO4 |
|---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
methyl 5-fluoro-2-oxo-3H-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C9H6FNO4/c1-14-8(12)6-4(10)2-3-5-7(6)11-9(13)15-5/h2-3H,1H3,(H,11,13) |
InChI Key |
GMGDBXWFNMQSLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NC(=O)O2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12987240.png)
![10,10-Difluoro-6-azadispiro[2.0.54.13]decane](/img/structure/B12987247.png)




![8-(2-Methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12987286.png)
![1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol](/img/structure/B12987288.png)

![7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12987295.png)

![Rel-tert-butyl ((4R,5S)-6-oxa-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12987313.png)
